molecular formula C22H17F3N6 B12011680 1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile

1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile

Cat. No.: B12011680
M. Wt: 422.4 g/mol
InChI Key: UPXGCDAVBBLAKG-UHFFFAOYSA-N
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Description

1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C22H17F3N6. It is a member of the pyrido[1,2-A]benzimidazole family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile typically involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimizations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a different heterocyclic ring.

Scientific Research Applications

1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development .

Properties

Molecular Formula

C22H17F3N6

Molecular Weight

422.4 g/mol

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H17F3N6/c23-22(24,25)16-13-20(30-11-9-29(10-12-30)19-7-3-4-8-27-19)31-18-6-2-1-5-17(18)28-21(31)15(16)14-26/h1-8,13H,9-12H2

InChI Key

UPXGCDAVBBLAKG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C(F)(F)F

Origin of Product

United States

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